
Disodium myristoyl glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium Myristoyl Glutamate (DMG) is an anionic surfactant derived from the sodium salt of myristoyl glutamic acid. Its chemical structure consists of a myristoyl (C14) fatty acid chain linked to glutamic acid, with two sodium ions neutralizing the carboxylate groups . DMG is widely used in cosmetics and personal care products due to its gentle cleansing properties, biodegradability, and ability to generate stable foam . It is particularly favored in formulations for sensitive skin, as it minimizes irritation while maintaining efficacy in removing oils and impurities .
Scientific Research Applications
Chemical Properties and Functionality
Disodium myristoyl glutamate has the molecular formula C19H33NNa2O5 and is classified as an acylated amino acid. Its structure features a hydrophobic myristoyl fatty acid chain attached to a glutamic acid backbone, which imparts unique surfactant properties. The compound acts as both a surfactant and an emulsifier, allowing for effective cleansing and conditioning in personal care products .
Surfactant Properties
This compound is utilized in sulfate-free cleansing formulations due to its mildness and ability to produce foam. It serves as an alternative to harsher surfactants, making it suitable for sensitive skin formulations .
Emulsification
The compound aids in stabilizing emulsions by reducing surface tension between oil and water phases. This property is crucial in creams, lotions, and other emulsified products where consistent texture and stability are desired .
Skin Conditioning
As a skin-conditioning agent, this compound enhances the moisture retention of skin products, promoting smoother skin texture. Its ability to form a protective barrier on the skin can help prevent moisture loss .
Safety Assessments
Safety evaluations have indicated that this compound does not pose significant risks for dermal irritation or sensitization. Various studies have shown no ocular irritation in both in vitro and human studies . The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that amino acid alkyl amides, including this compound, are generally safe for use in cosmetics when formulated at appropriate concentrations .
Efficacy in Cleansing Formulations
A study evaluated the effectiveness of this compound in a sulfate-free cleansing gel compared to traditional sulfate-based cleansers. The findings indicated that the formulation with this compound provided comparable cleansing efficacy with enhanced mildness on the skin .
Combination with Other Ingredients
Research has explored the synergistic effects of this compound when combined with other surfactants such as cocamidopropyl betaine. This combination was shown to improve foaming properties while maintaining low irritation potential, making it ideal for sensitive skin formulations .
Comparison with Similar Compounds
Disodium Myristoyl Glutamate belongs to the acyl glutamate family, which includes surfactants with varying fatty acid chains (e.g., lauroyl, cocoyl) and counterions (e.g., sodium, potassium). Below is a detailed comparison of DMG with structurally similar compounds:
Sodium Lauroyl Glutamate (SLG)
- Structure : Features a lauroyl (C12) fatty acid chain instead of myristoyl (C14).
- Performance: Foaming: SLG produces richer foam due to its shorter hydrophobic chain, which enhances water solubility and micelle formation .
- Applications : Common in shampoos and facial cleansers where stronger foaming is prioritized .
Disodium Cocoyl Glutamate (DCG)
- Structure : Uses a coconut-derived fatty acid mixture (C8–C18), primarily lauric (C12) and myristic (C14) acids.
- Performance :
- Applications : Used in body washes and baby products for balanced performance .
Potassium Myristoyl Glutamate (PMG)
- Structure : Potassium counterion replaces sodium in DMG.
- Performance :
- Applications : Preferred in transparent or low-viscosity products like micellar waters .
Table 1: Comparative Properties of Acyl Glutamates
Key Research Findings
- Acyl Chain Impact : Myristoyl (C14) provides optimal balance between hydrophobicity and mildness, reducing skin irritation compared to shorter chains like lauroyl (C12) .
- Counterion Effects : Potassium salts enhance solubility and sensory feel, while sodium salts offer cost efficiency and stability in solid formulations .
- Synergistic Use : DMG is often combined with SLG or cocoyl derivatives to optimize foam volume and mildness, as seen in SENSAI’s Silk Peeling Powder .
Properties
CAS No. |
38517-25-8 |
---|---|
Molecular Formula |
C19H33NNa2O5 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
disodium;(2S)-2-(tetradecanoylamino)pentanedioate |
InChI |
InChI=1S/C19H35NO5.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)20-16(19(24)25)14-15-18(22)23;;/h16H,2-15H2,1H3,(H,20,21)(H,22,23)(H,24,25);;/q;2*+1/p-2/t16-;;/m0../s1 |
InChI Key |
SXBBFOVRSQCYFE-SQKCAUCHSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.